molecular formula C13HF27O3S B3331195 Perfluorotridecanesulfonic acid CAS No. 791563-89-8

Perfluorotridecanesulfonic acid

Cat. No.: B3331195
CAS No.: 791563-89-8
M. Wt: 750.17 g/mol
InChI Key: JMIXTHMPTMXARZ-UHFFFAOYSA-N
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Description

Perfluorotridecanesulfonic acid is a perfluorinated compound characterized by its high stability and resistance to degradation. It belongs to the family of per- and polyfluoroalkyl substances (PFAS), which are known for their unique properties such as water and oil repellency, heat resistance, and chemical stability. These properties make this compound valuable in various industrial applications, but also raise concerns about its environmental persistence and potential health impacts.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorotridecanesulfonic acid can be synthesized through the electrochemical fluorination of tridecanesulfonic acid. This process involves the substitution of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and an electric current. The reaction typically occurs at low temperatures and requires careful control of reaction conditions to ensure complete fluorination.

Industrial Production Methods: Industrial production of this compound often involves large-scale electrochemical fluorination processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of advanced fluorination techniques and stringent quality control measures ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Perfluorotridecanesulfonic acid primarily undergoes substitution reactions due to the presence of the sulfonic acid group. It can also participate in polymerization reactions, acting as a bifunctional acid catalyst.

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong bases and nucleophiles. Reaction conditions often involve elevated temperatures and the use of solvents such as methanol or water to facilitate the reaction.

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in polymerization reactions, it can initiate the formation of various polymers such as polystyrene and poly(methyl methacrylate).

Scientific Research Applications

Perfluorotridecanesulfonic acid has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in polymerization reactions and as a surfactant in various formulations. In biology and medicine, it is studied for its potential effects on biological systems and its role as a persistent organic pollutant. Industrially, it is used in the production of water and oil repellents, fire-fighting foams, and other specialty chemicals.

Mechanism of Action

The mechanism of action of perfluorotridecanesulfonic acid involves its interaction with biological membranes and proteins. It can disrupt cellular processes by altering membrane fluidity and interfering with protein function. The compound is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation. This activation can lead to various biological effects, including changes in gene expression and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds:

  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorooctanoic acid (PFOA)
  • Perfluorononanoic acid (PFNA)

Uniqueness: Perfluorotridecanesulfonic acid is unique among similar compounds due to its longer carbon chain, which imparts greater hydrophobicity and stability. This makes it particularly effective in applications requiring extreme resistance to degradation and chemical attack. its increased persistence in the environment also raises concerns about its long-term ecological and health impacts.

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptacosafluorotridecane-1-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13HF27O3S/c14-1(15,2(16,17)4(20,21)6(24,25)8(28,29)10(32,33)12(36,37)38)3(18,19)5(22,23)7(26,27)9(30,31)11(34,35)13(39,40)44(41,42)43/h(H,41,42,43)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIXTHMPTMXARZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13HF27O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20904576
Record name Perfluorotridecanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

750.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791563-89-8
Record name Perfluorotridecanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20904576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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